molecular formula C18H16N2O3 B2997370 N-(4-acetamidophenyl)-2H-chromene-3-carboxamide CAS No. 887346-37-4

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide

Cat. No. B2997370
CAS RN: 887346-37-4
M. Wt: 308.337
InChI Key: KGISUBKQZUVDMG-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)-indomethacinamide” is a potent and selective reversible inhibitor of COX-2 . It’s a crystalline compound with a molecular weight of 489.95 . It appears as a light yellow powder .


Molecular Structure Analysis

The molecular formula of “N-(4-acetamidophenyl)-indomethacinamide” is C27H24ClN3O4 .


Physical And Chemical Properties Analysis

“N-(4-acetamidophenyl)-indomethacinamide” is soluble in DMSO and DMF . It has a carbon content of 65.97%, a hydrogen content of 5.06%, and a nitrogen content of 8.51% .

Scientific Research Applications

Synthesis and Characterization

  • N-(4-acetamidophenyl)-2H-chromene-3-carboxamide derivatives have been synthesized through various chemical reactions, including one-pot, multicomponent reactions, and solvent-free conditions. These methods have demonstrated efficient and eco-friendly synthesis pathways for these compounds, with applications in creating a range of biologically important derivatives (Chitreddy & Sumathi, 2017) (Subbareddy & Shanmugam, 2017).

Biological Activity and Applications

  • Antioxidant and Antibacterial Properties : Some derivatives of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide have shown significant antioxidant and antibacterial activities. This includes their effectiveness against various bacterial strains and their potential use as therapeutic agents (Chitreddy & Sumathi, 2017) (Subbareddy & Shanmugam, 2017).
  • Cytotoxic Agents : Certain N-(4-acetamidophenyl)-2H-chromene-3-carboxamide derivatives have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines, indicating their potential use in cancer therapy (Gill, Kumari, & Bariwal, 2016).

Chemical Properties and Structural Analysis

  • Studies have explored the crystal structures of N-(4-acetamidophenyl)-2H-chromene-3-carboxamide derivatives, providing insights into their molecular conformations and potential implications for their biological activities (Gomes et al., 2015).

Diverse Synthetic Applications

  • N-(4-acetamidophenyl)-2H-chromene-3-carboxamide and its derivatives have been used in diverse synthetic applications, including the development of novel chemical sensors, demonstrating their versatility in various scientific research areas (Meng et al., 2018).

Mechanism of Action

“N-(4-acetamidophenyl)-indomethacinamide” inhibits human recombinant and ovine COX-2 with IC 50 values of 0.12 and 0.625 µM, respectively . It’s about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 .

Safety and Hazards

The safety data sheet for a similar compound, 4-acetamidophenol, indicates that it’s harmful if swallowed . Always handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(21)19-15-6-8-16(9-7-15)20-18(22)14-10-13-4-2-3-5-17(13)23-11-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGISUBKQZUVDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2H-chromene-3-carboxamide

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